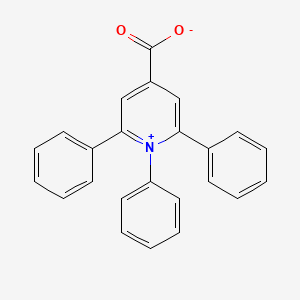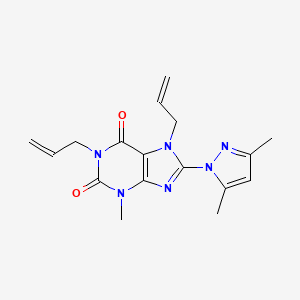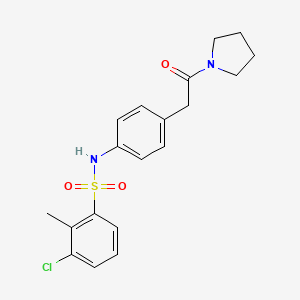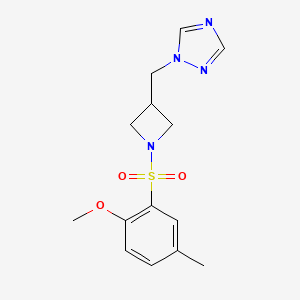
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide” is likely a synthetic organic compound. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group . Benzamide derivatives are known to exhibit a wide range of biological activities and are often used in the development of new pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzamide derivatives are typically synthesized through the reaction of an amine with a carboxylic acid or its derivatives . The synthesis process often involves various chemical techniques and may require the use of catalysts .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring attached to an amide group, with additional functional groups attached to the benzene ring . The exact structure would depend on the positions of these groups on the benzene ring.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact molecular structure and the conditions under which the reactions occur. Benzamide derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Mecanismo De Acción
Target of Action
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression .
Mode of Action
This compound interacts with HDACs, inhibiting their activity. By inhibiting HDACs, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This can affect gene expression, potentially turning on genes that were previously off .
Biochemical Pathways
The inhibition of HDACs affects many biochemical pathways. For instance, it has been shown to have effects on the Bcr-Abl pathway . The Bcr-Abl pathway is involved in cell growth and division, and its dysregulation is associated with certain types of cancer .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The inhibition of HDACs and the subsequent changes in gene expression can have a variety of effects on cells. For instance, it has been shown to have antiproliferative effects on certain cancer cell lines . This means it can slow or stop the growth of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide has several advantages over traditional NSAIDs in lab experiments. This compound has a superior safety profile, reducing the risk of GI toxicity and other side effects associated with traditional NSAIDs. Additionally, this compound has increased efficacy compared to traditional NSAIDs, making it a promising candidate for the treatment of various diseases. However, this compound is a relatively new compound, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and selective COX-2 inhibitors like this compound may have a role in cancer therapy. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide is synthesized by a two-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride followed by the reaction of the resulting acid chloride with 2-aminophenol. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Studies have shown that this compound has a superior safety profile compared to traditional NSAIDs, with reduced GI toxicity and increased efficacy.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-(2-Aminophenyl)-3,4,5-trimethoxybenzamide has been shown to interact with various enzymes and proteins . For instance, it has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . The nature of these interactions involves the compound binding to these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are significant. It has been observed to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes . For example, it has been found to inhibit Bcr-Abl and HDAC1, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Its observed antiproliferative activities suggest that it may have long-term effects on cellular function .
Propiedades
IUPAC Name |
N-(2-aminophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-7-5-4-6-11(12)17/h4-9H,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXVPMDZEZZLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)
![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)






